N-(2-((3S,4S)-4-ethoxypyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, often referred to as INCB3344 in scientific literature, is a small molecule antagonist of the chemokine receptor CCR2. [, , ] Chemokine receptors are a family of G protein-coupled receptors that play a crucial role in the migration of immune cells to sites of inflammation. [] CCR2, specifically, is primarily activated by the chemokine CCL2 and has been implicated in various inflammatory and autoimmune diseases. [, , ] As a CCR2 antagonist, INCB3344 blocks the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling pathways involved in inflammation. [, , ]
While the provided literature doesn't offer a detailed protocol for the synthesis of INCB3344 itself, it hints at potential approaches. One study mentions a similar compound with a modified cyclohexyl ring synthesized by incorporating a 3-cicloalquilaminopirrolidina scaffold. [] This suggests that INCB3344's synthesis might involve building upon a pyrrolidine core and attaching the ethoxy, benzamide, and trifluoromethyl substituents through a series of reactions. Further research into synthetic chemistry literature would be necessary to uncover the exact synthetic route.
INCB3344 acts as a competitive antagonist of the CCR2 receptor. [] This implies that it binds to the same site on the receptor as the natural ligand, CCL2, effectively blocking its binding and subsequent activation of downstream signaling pathways. [] The competitive nature of its inhibition has been demonstrated through radioligand binding assays where INCB3344 effectively displaces radiolabeled CCL2 from CCR2. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: